molecular formula C16H18BrN3O3 B5153426 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

Numéro de catalogue B5153426
Poids moléculaire: 380.24 g/mol
Clé InChI: XPUAMUNNJROASA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as BRD0705. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In

Mécanisme D'action

The mechanism of action of BRD0705 involves the inhibition of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. Bromodomains are small protein domains that bind to acetylated lysine residues on histone proteins, thereby regulating gene expression. By inhibiting the bromodomains of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, BRD0705 disrupts their ability to regulate gene expression, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BRD0705 have been extensively studied in vitro and in vivo. In vitro studies have shown that BRD0705 inhibits the growth of cancer cells, reduces inflammation, and improves cardiovascular function. In vivo studies have shown that BRD0705 can inhibit tumor growth in mouse models of cancer, reduce inflammation in mouse models of autoimmune disease, and improve cardiac function in mouse models of heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of BRD0705 for lab experiments include its high potency and selectivity for 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, its ability to penetrate cell membranes, and its well-characterized mechanism of action. The limitations of BRD0705 for lab experiments include its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited bioavailability in vivo.

Orientations Futures

There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective inhibitors of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the exploration of the role of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems could improve the bioavailability of BRD0705 in vivo, enabling its use as a therapeutic agent in humans.
Conclusion
In conclusion, BRD0705 is a potent and selective inhibitor of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins with potential therapeutic applications in a variety of diseases. The synthesis of BRD0705 has been described in detail in the scientific literature, and its mechanism of action involves the inhibition of the bromodomains of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins. BRD0705 has been shown to have biochemical and physiological effects in vitro and in vivo, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on BRD0705, including the development of more potent and selective inhibitors, the exploration of its role in other diseases, and the development of novel drug delivery systems.

Méthodes De Synthèse

The synthesis of BRD0705 has been described in detail in the scientific literature. The compound is typically synthesized using a multi-step process that involves the reaction of various starting materials, including 3-bromobenzaldehyde, pyrrolidine-2,5-dione, and piperidine-4-carboxylic acid. The final step of the synthesis involves the coupling of the intermediate product with piperidine-4-amine to yield the final product, BRD0705.

Applications De Recherche Scientifique

BRD0705 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which are involved in a variety of cellular processes, including gene transcription, chromatin remodeling, and cell differentiation. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease, making them attractive targets for therapeutic intervention.

Propriétés

IUPAC Name

1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8,10,13H,4-7,9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAMUNNJROASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.